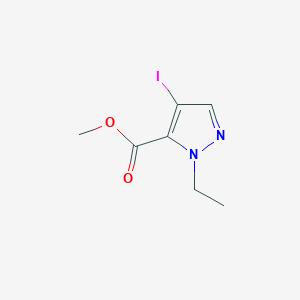

ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

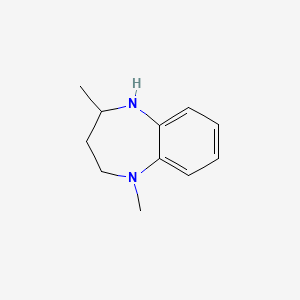

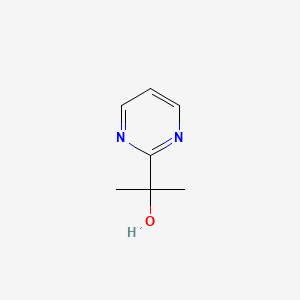

Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C7H9IN2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles involves the condensation of 1,3-diketones with arylhydrazines .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted with an ethyl carboxylate group, a methyl group, and an iodine atom .Chemical Reactions Analysis

Pyrazoles are known to participate in a variety of chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific reactions involving this compound are not found in the search results.Wissenschaftliche Forschungsanwendungen

Role in Heterocyclic Compound Synthesis

A key application of ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is its use as a precursor in the synthesis of diverse heterocyclic compounds. Gomaa and Ali (2020) discuss the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, highlighting its value as a building block for the synthesis of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of DCNP offers mild reaction conditions for generating versatile cynomethylene dyes from various precursors, showcasing the compound's versatility in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, methyl substituted pyrazoles, including derivatives of this compound, have shown potent medicinal properties. Sharma et al. (2021) provide an extensive review of the synthetic approaches for methyl substituted pyrazoles and analyze their significant medicinal properties, emphasizing the compound's potential in generating new leads with high efficacy and lower microbial resistance (Sharma et al., 2021). Additionally, Cetin (2020) discusses the biological applications of pyrazole carboxylic acid derivatives, noting their antimicrobial, anticancer, anti-inflammatory, and antiviral activities, further underscoring the importance of these derivatives in drug development (Cetin, 2020).

Contribution to Anticancer Agent Development

This compound's role extends to the development of anticancer agents. Tokala et al. (2022) review the Knoevenagel condensation products, highlighting their significance in generating biologically fascinating molecules with remarkable anticancer activity, demonstrating the compound's relevance in the development of anticancer agents (Tokala et al., 2022).

Wirkmechanismus

Target of Action

Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative. Pyrazole derivatives have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . .

Mode of Action

For example, some pyrazole derivatives inhibit their targets, while others may act as agonists or antagonists . The specific mode of action would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Given that some pyrazole derivatives are known to inhibit succinate dehydrogenase (sdhi), it is possible that this compound could affect the tricarboxylic acid (tca) cycle or electron transport chain .

Eigenschaften

IUPAC Name |

ethyl 4-iodo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWFBOHHYXBMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol](/img/structure/B3377818.png)

![3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3377873.png)